molecular formula C16H11FN2O3S3 B8365286 5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine

5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine

Cat. No. B8365286
M. Wt: 394.5 g/mol
InChI Key: MQSWXXOPQZUNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine is a useful research compound. Its molecular formula is C16H11FN2O3S3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Fluorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine

Molecular Formula

C16H11FN2O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H11FN2O3S3/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(23)24-14)18-25(21,22)13-4-2-1-3-5-13/h1-10,18H

InChI Key

MQSWXXOPQZUNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Benzenesulfonylamino)-4-oxo-2-thionothiazolidine 624 mg (2.17 mmol, 1.0 equiv) was combined with 349 μL 4-fluorobenzaldehyde (3.26 mmol, 1.5 equiv) and 18 mg NaOAc (0.217 mmol, 0.1 equiv) in 8 mL MeOH. The solution was allowed to stir for 5 h, at which time the resulting yellow solid was removed via filtration. The solid was washed (4×MeOH) and dried under vacuum to give the product as a yellow solid 83.5 mg (0.212 mmol, 10%). 1H NMR (DMSO, 400 MHz) δ 7.90-9.86 (m, 3 H), 7.77-7.70 (m, 3 H), 7.61 (t, J=8.8 Hz, 2 H), 7.42 (t, J=8.8 Hz, 2 H).
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
349 μL
Type
reactant
Reaction Step Two
Name
Quantity
18 mg
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
10%

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